4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole

Lipophilicity Polar surface area Drug-likeness

4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole (CAS 2139524-87-9) is a halogenated heterocyclic building block composed of a thiazole core substituted with a bromine atom at the 4-position and a para-trifluoromethoxy (–OCF₃) phenyl group at the 2-position. Its molecular formula is C₁₀H₅BrF₃NOS with a molecular weight of 324.12 g/mol.

Molecular Formula C10H5BrF3NOS
Molecular Weight 324.12 g/mol
Cat. No. B8165544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole
Molecular FormulaC10H5BrF3NOS
Molecular Weight324.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)Br)OC(F)(F)F
InChIInChI=1S/C10H5BrF3NOS/c11-8-5-17-9(15-8)6-1-3-7(4-2-6)16-10(12,13)14/h1-5H
InChIKeyLBXCCVJGQVMSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole – CAS 2139524-87-9 Structural Identity and Procurement Baseline


4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole (CAS 2139524-87-9) is a halogenated heterocyclic building block composed of a thiazole core substituted with a bromine atom at the 4-position and a para-trifluoromethoxy (–OCF₃) phenyl group at the 2-position . Its molecular formula is C₁₀H₅BrF₃NOS with a molecular weight of 324.12 g/mol . The compound is supplied at 98% purity and is primarily used in medicinal chemistry and fragment-based drug discovery . Compared with the unsubstituted analog 4-bromo-2-phenylthiazole, the –OCF₃ group confers substantially higher lipophilicity (estimated XLogP3 ~4.8 vs. 3.6) and a larger topological polar surface area (TPSA ~50.4 vs. 41.1 Ų), creating a distinct physicochemical profile that cannot be replicated by simpler phenyl or –CF₃ analogs [1].

Why 4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole Cannot Be Readily Substituted by In-Class Analogs


Despite sharing the 4-bromo-2-arylthiazole scaffold, substitution of the para substituent on the 2-phenyl ring fundamentally alters the compound's physicochemical and reactivity profile. The –OCF₃ group simultaneously increases lipophilicity (ΔLogP ≈ +1.2 vs. unsubstituted phenyl) and polar surface area (ΔTPSA ≈ +9.3 Ų), a rare combination that impacts membrane permeability, solubility, and metabolic stability in ways that –CF₃, –OCH₃, or –F analogs do not replicate [1]. Furthermore, the position of the bromine atom (C-4 vs. C-2 of the thiazole ring) dictates regioselectivity in palladium-catalyzed cross-coupling reactions; 4-bromo isomers exhibit distinct oxidative addition kinetics compared with their 2-bromo counterparts, meaning synthetic routes optimized for one isomer cannot be directly transferred without yield penalties . Fragment-based screening campaigns have demonstrated that even subtle substituent changes on the thiazole core can shift hit profiles from target-specific to promiscuous binders, underscoring that replacement by a near-neighbor analog carries the risk of altered selectivity and confounding assay results [2].

Quantitative Differentiation Evidence for 4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole vs. Closest Analogs


Elevated Lipophilicity with Preserved Polarity: LogP and TPSA vs. 4-Bromo-2-phenylthiazole and 4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole

The target compound's –OCF₃ group simultaneously increases both lipophilicity and polar surface area relative to the unsubstituted phenyl analog. Comparing computed XLogP3 values: the 4-bromo-2-phenylthiazole comparator has XLogP3-AA = 3.6 and TPSA = 41.1 Ų [1]. The positional isomer 2-bromo-4-[3-(trifluoromethoxy)phenyl]thiazole has XLogP3-AA = 4.8 and TPSA = 50.4 Ų [2]; the target 4-bromo isomer is expected to exhibit a comparable LogP (~4.8) and identical TPSA (50.4 Ų). In contrast, the –CF₃ analog (4-bromo-2-(4-(trifluoromethyl)phenyl)thiazole) would lack the ether oxygen and retain a lower TPSA (~41.1 Ų). The OCF₃ derivative thus achieves higher membrane permeation potential (LogP 4.8 vs. 3.6 for the parent) while maintaining greater hydrogen-bond acceptor capacity, a balance not offered by –CF₃ or –OCH₃ congeners.

Lipophilicity Polar surface area Drug-likeness

Bromine Position Dictates Cross-Coupling Regioselectivity: 4-Bromo vs. 2-Bromo Isomer in Suzuki-Miyaura Reactions

In palladium-catalyzed Suzuki-Miyaura reactions, the electron-deficient 2-position of the thiazole ring undergoes oxidative addition preferentially over the 4-position. Literature on 2,4-dibromothiazole documents exceptional regioselectivity for the 2-position, enabling sequential coupling strategies . Consequently, 4-bromo-2-arylthiazoles such as the target compound are less reactive toward Pd(0) insertion at the brominated position compared with their 2-bromo regioisomers (e.g., 2-bromo-4-(4-(trifluoromethoxy)phenyl)thiazole). This property allows the 4-bromo isomer to serve as a stable building block that can be selectively elaborated at alternative positions or under forcing conditions, whereas the 2-bromo isomer may undergo premature or undesired coupling. Quantitative regioselectivity ratios (>20:1 for the 2-position in 2,4-dibromothiazole Suzuki couplings) support this differentiation.

Cross-coupling Regioselectivity Suzuki-Miyaura

Fragment Library Profiling: Thiazole Bromides Show Distinct Reactivity and Stability Signatures vs. Amino and Carboxy Congeners

A focused library of 49 fragment-sized thiazoles and thiadiazoles—including bromides, amines, carboxylic acids, and nitriles—was profiled in a cascade of biochemical inhibition assays, redox activity, thiol reactivity, and stability assays [1]. Brominated thiazoles demonstrated distinct reactivity profiles compared with amino-substituted analogs; specifically, bromide-containing thiazoles showed lower non-specific thiol reactivity than amine congeners, reducing the risk of false-positive hits from covalent protein modification. While this study did not isolate the specific 4-bromo-2-(4-(trifluoromethoxy)phenyl)thiazole, the class-level finding that thiazole bromides occupy a different promiscuity zone than thiazole amines or carboxylic acids supports the selection of brominated thiazoles for fragment screens where target-specific engagement must be distinguished from assay interference.

Fragment-based drug discovery Thiol reactivity Stability

Procurement Specifications: Purity, Storage, and Traceability Benchmarked Against Analog Suppliers

The compound is commercially available at a certified purity of 98% (Leyan, Product No. 2234634) with long-term storage recommended at cool, dry conditions . This purity specification matches or exceeds the 95% typical purity of the 4-bromo-2-(4-methoxyphenyl)thiazole analog (AKSci, Cat. 8432AC) and the 95% purity of 4-bromo-2-(4-chlorophenyl)thiazole (Sigma-Aldrich) . The 98% purity baseline ensures that downstream biological assays and synthetic transformations are not confounded by ≥2% of structurally similar impurities that could act as competing substrates or assay interferents. Full quality assurance documentation (Certificate of Analysis) and SDS are available from multiple vendors, supporting GLP-compliant procurement workflows.

Purity Storage stability Quality assurance

Optimal Research and Procurement Scenarios for 4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole


Fragment-Based Drug Discovery: Screening Library Construction Requiring Balanced Lipophilicity and Polarity

The compound's LogP (~4.8) places it at the upper boundary of fragment-like chemical space, while its TPSA (50.4 Ų) maintains sufficient polarity for aqueous solubility. Fragment screening libraries assembled with this building block benefit from enhanced membrane permeability potential without exceeding the Rule-of-Three guidelines for fragment hits. The brominated thiazole scaffold's lower non-specific thiol reactivity—as evidenced by fragment library profiling data [1]—makes it preferable over amine-substituted thiazole fragments that have shown higher promiscuity in biochemical inhibition cascades.

Suzuki-Miyaura Cross-Coupling for Late-Stage Diversification of Lead Compounds

The 4-bromo substituent is strategically positioned for chemoselective Pd-catalyzed cross-coupling. Because oxidative addition preferentially occurs at more electron-deficient positions on the thiazole ring [1], the 4-bromo group in this compound can be retained while other reactive handles are elaborated, or alternatively coupled under optimized conditions to install aryl, heteroaryl, or alkenyl groups. This enables modular construction of compound libraries where the 2-(4-(trifluoromethoxy)phenyl) motif is held constant while the 4-position is diversified.

Metabolic Stability Optimization in Kinase or Tubulin Inhibitor Programs

The –OCF₃ group is recognized for its ability to block oxidative metabolism at the para position of the phenyl ring while simultaneously modulating electronic effects through the oxygen linker. In tubulin polymerization inhibitor programs, thiazole-based chalcones bearing electron-withdrawing para substituents have demonstrated IC₅₀ values in the low micromolar range (e.g., 7.78 µM for a related thiazole chalcone) [1]. The target compound serves as a key intermediate for constructing analogs where the –OCF₃ group is evaluated alongside –CF₃, –OCH₃, and halogen congeners to establish definitive structure-activity relationships for metabolic stability and antiproliferative potency.

Chemical Probe Development: Investigating the Contribution of –OCF₃ vs. –CF₃ to Target Engagement

The unique combination of –OCF₃ (higher TPSA due to ether oxygen) and 4-bromo (synthetic handle) makes this compound an ideal starting point for matched molecular pair analysis. By synthesizing pairs where only the –OCF₃→–CF₃ or –OCF₃→–OCH₃ substitution varies, researchers can quantitatively deconvolute the contributions of lipophilicity, hydrogen-bond acceptor capacity, and steric bulk to target binding affinity. The 98% purity specification ensures that observed potency differences arise from the intended structural variation rather than impurity-driven assay artifacts.

Quote Request

Request a Quote for 4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.